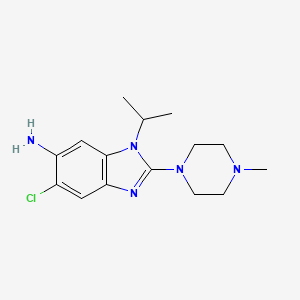
1H-Benzimidazol-6-amine, 5-chloro-1-(1-methylethyl)-2-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KB-6806 est un médicament à petites molécules développé par Nippon Organon. Il est classé comme un antagoniste du récepteur 5-hydroxytryptamine 3. Ce composé a été principalement étudié pour son potentiel à traiter les nausées et les vomissements, en particulier ceux induits par la chimiothérapie .
Méthodes De Préparation
La voie de synthèse du KB-6806 implique la préparation d'un dérivé du benzimidazole. Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées. l'approche générale pour synthétiser des dérivés du benzimidazole implique généralement la condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés en milieu acide .
Analyse Des Réactions Chimiques
KB-6806 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partants dans le composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les milieux acides ou basiques, des solvants comme l'éthanol ou le méthanol, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
KB-6806 a été largement étudié pour ses propriétés antiémétiques, en particulier dans le contexte des nausées et des vomissements induits par la chimiothérapie. Il a montré des promesses dans des études précliniques impliquant des modèles animaux, où il bloquait efficacement les récepteurs 5-hydroxytryptamine 3 et réduisait l'émèse .
Mécanisme d'action
KB-6806 exerce ses effets en antagonisant les récepteurs 5-hydroxytryptamine 3. Ces récepteurs sont des canaux ioniques qui médient les effets de la sérotonine dans les systèmes nerveux central et périphérique. En bloquant ces récepteurs, KB-6806 empêche la liaison de la sérotonine, inhibant ainsi les voies de signalisation en aval qui conduisent aux nausées et aux vomissements .
Mécanisme D'action
KB-6806 exerts its effects by antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate the effects of serotonin in the central and peripheral nervous systems. By blocking these receptors, KB-6806 prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting .
Comparaison Avec Des Composés Similaires
KB-6806 est similaire à d'autres antagonistes du récepteur 5-hydroxytryptamine 3, tels que l'ondansétron et le granisétron. KB-6806 présente des caractéristiques structurelles uniques qui peuvent conférer des propriétés pharmacologiques distinctes. Par exemple, sa structure de base benzimidazole le différencie de la structure indole de l'ondansétron . Cette différence structurelle peut influencer son affinité de liaison et sa sélectivité pour les récepteurs 5-hydroxytryptamine 3.
Des composés similaires comprennent :
- Ondansétron
- Granisétron
- Palonosétron
Ces composés partagent le mécanisme d'action commun de blocage des récepteurs 5-hydroxytryptamine 3 mais diffèrent par leurs structures chimiques et leurs profils pharmacocinétiques .
Propriétés
Numéro CAS |
148014-93-1 |
|---|---|
Formule moléculaire |
C15H22ClN5 |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3 |
Clé InChI |
QEANRFDFBNUCJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C |
Key on ui other cas no. |
148014-93-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














